molecular formula C13H17BrF3NS B14861085 (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B14861085
M. Wt: 356.25 g/mol
InChI Key: ZSAWZGVRBFMVOC-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethylsulfanylmethylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methyl-1-trifluoromethylsulfanylmethylpropylamine.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Benzyl Derivatives: From reduction reactions.

    Substituted Benzyl Compounds: From substitution reactions.

Scientific Research Applications

(4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine has several research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethylsulfanylmethylpropylamine moiety can form hydrogen bonds or electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • (4-Chloro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
  • (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
  • (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

Uniqueness: The presence of the bromine atom in (4-Bromo-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine imparts unique reactivity and interaction profiles compared to its chloro, methyl, and fluoro analogs. This makes it particularly valuable in applications where specific interactions with biological targets or materials properties are desired.

Properties

Molecular Formula

C13H17BrF3NS

Molecular Weight

356.25 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C13H17BrF3NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3

InChI Key

ZSAWZGVRBFMVOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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